molecular formula C8H16O B091715 3-Methylheptan-4-one CAS No. 15726-15-5

3-Methylheptan-4-one

Katalognummer B091715
CAS-Nummer: 15726-15-5
Molekulargewicht: 128.21 g/mol
InChI-Schlüssel: NHIMSNHOEAVUKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methylheptan-4-one is a ketone with the molecular formula C8H16O . It has a molecular weight of 128.21 g/mol . The IUPAC name for this compound is 3-methylheptan-4-one .


Synthesis Analysis

A reasonable synthesis of 3-methylheptan-4-one can be proposed using 2-methylbut-1-ene and 1-bromopropane as carbon sources . Other reagents may be used as needed .


Molecular Structure Analysis

The InChI representation of 3-Methylheptan-4-one is InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3 . The Canonical SMILES representation is CCCC(=O)C(C)CC .


Physical And Chemical Properties Analysis

3-Methylheptan-4-one has a molecular weight of 128.21 g/mol . It has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . Its exact mass and monoisotopic mass are both 128.120115130 g/mol . Its topological polar surface area is 17.1 Ų , and it has nine heavy atoms .

Wissenschaftliche Forschungsanwendungen

Insect Pheromone Synthesis

3-Methylheptan-4-one: is used in the synthesis of insect pheromones, particularly 4-Methylheptan-3-ol , which is an insect pheromone with different stereoisomers active towards various species. This application is significant in integrated pest management, offering a sustainable alternative to hazardous insecticides .

Biocatalysis

The compound serves as a substrate in biocatalytic processes. Enzymatic synthesis, which involves ene-reductase (ER) and alcohol dehydrogenase (ADH), utilizes 3-Methylheptan-4-one to create stereoisomers for pheromones. This method is valued for its stereoselectivity and environmentally benign approach .

Mass Spectrometry

In analytical chemistry, 3-Methylheptan-4-one can be analyzed using mass spectrometry to understand its fragmentation pattern. This is crucial for identifying and quantifying the compound in various mixtures, which has applications in quality control and research .

Safety and Hazards

3-Methylheptan-4-one is classified as having acute toxicity (oral, Category 4), with the hazard statement H302 . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye contact, rinse cautiously with water for several minutes and consult a physician .

Eigenschaften

IUPAC Name

3-methylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIMSNHOEAVUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864629
Record name 3-Methylheptan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Avocado Research MSDS]
Record name 3-Methylheptan-4-one
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Product Name

3-Methylheptan-4-one

CAS RN

15726-15-5
Record name 3-Methyl-4-heptanone
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Record name 3-Methylheptan-4-one
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Record name 3-Methylheptan-4-one
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Record name 3-methylheptan-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Methylheptan-4-one in the context of food science?

A1: 3-Methylheptan-4-one plays a crucial role in shaping the aroma profile of certain foods, particularly roasted hazelnuts. Research indicates that it acts as a key odorant contributing to the characteristic pleasant, nutty aroma of roasted hazelnuts . Sensory studies utilizing techniques like projective mapping and aroma profile analysis have confirmed its significance in differentiating the aroma profiles of various hazelnut cultivars .

Q2: Beyond hazelnuts, are there other food sources where 3-Methylheptan-4-one has been identified as a flavor or aroma compound?

A3: Yes, 3-Methylheptan-4-one has been detected in fermented soybean paste enriched with peony seed meal . This suggests its potential role in contributing to the complex flavor profile of fermented food products.

Q3: Are there any studies exploring the formation pathways of 3-Methylheptan-4-one during food processing?

A4: While the provided research doesn't delve into specific formation pathways, it highlights that the roasting process significantly influences the concentration of 3-Methylheptan-4-one in hazelnuts . This suggests potential reactions involving precursors present in raw hazelnuts, leading to its formation during roasting. Further research is needed to elucidate the exact biochemical pathways and precursors involved.

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